molecular formula C15H13ClO3 B1633627 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-77-7

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B1633627
CAS No.: 329222-77-7
M. Wt: 276.71 g/mol
InChI Key: DTLLHBACWDTJEK-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol . It is characterized by the presence of a chlorophenoxy group and a methoxybenzaldehyde moiety, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-7-2-11(9-17)8-12(15)10-19-14-5-3-13(16)4-6-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLHBACWDTJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234374
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-77-7
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-chlorophenol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or ethanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the final aldehyde product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation: Converts to 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
  • Reduction: Forms 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzyl alcohol.
  • Substitution Reactions: The chlorophenoxy group can be replaced by other nucleophiles under suitable conditions.

Biological Applications

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity: Investigated for its efficacy against various pathogens.
  • Antifungal Properties: Studies suggest potential applications in treating fungal infections.
  • Mechanism of Action: Acts as an electrophile, interacting with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Drug Development: It is considered a lead compound for developing new pharmaceuticals aimed at specific diseases.
  • Allosteric Modulation: Recent studies suggest that similar compounds can act as allosteric modulators of hemoglobin, indicating potential applications in treating blood disorders .

Industrial Applications

In industrial settings, this compound is utilized in:

  • Specialty Chemicals Production: Its unique structure makes it valuable in synthesizing specialty chemicals.
  • Polymer Synthesis: Acts as a building block for producing various polymers and materials.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibitory effects, suggesting its potential use as a natural preservative or therapeutic agent.

Case Study 2: Drug Development
Research conducted by a pharmaceutical company explored the compound's role as a precursor in synthesizing novel anti-cancer agents. The study demonstrated enhanced efficacy in cell line models, paving the way for further clinical trials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in research exploring its biological activities .

Biological Activity

3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde, with the chemical formula C₁₅H₁₃ClO₃ and a molecular weight of 276.71 g/mol, is an organic compound featuring a benzaldehyde moiety substituted with a methoxy group and a chlorophenoxy group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

3 4 Chlorophenoxy methyl 4 methoxybenzaldehyde\text{3 4 Chlorophenoxy methyl 4 methoxybenzaldehyde}

Key Properties

  • Molecular Formula : C₁₅H₁₃ClO₃
  • Molecular Weight : 276.71 g/mol
  • Functional Groups : Chlorophenoxy, methoxy, aldehyde

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections.

Case Study: Antibacterial Efficacy

In a study assessing its antibacterial activity, the compound was tested against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi64 μg/mL
Salmonella paratyphi A128 μg/mL
Salmonella paratyphi B128 μg/mL
Salmonella typhimurium64 μg/mL

These findings suggest that the compound demonstrates moderate antibacterial activity, comparable to existing antimicrobial agents .

Anticancer Potential

Emerging research highlights the potential of this compound as an anticancer agent . The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances its cytotoxicity against cancer cell lines.

Cytotoxicity Studies

In vitro studies have shown that derivatives of similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µg/mL)
Thiazole derivativesA-431<1.98
Other phenyl derivativesHT29<1.61

The presence of electronegative substituents, such as chlorine, is crucial for enhancing the anticancer activity of related compounds .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial resistance and cancer proliferation pathways. The specific mechanisms remain under investigation but could involve disruption of cell membrane integrity or interference with DNA synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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